BenchChemオンラインストアへようこそ!

AZD5582

Apoptosis IAP Antagonist XIAP Inhibition

AZD5582 is a dimeric Smac mimetic that uniquely inhibits XIAP, cIAP1, and cIAP2 with near-equivalent potency (IC50 15-21 nM), delivering balanced target engagement unattainable with monovalent agents. Validated in vivo at 3 mg/kg IV weekly, it drives tumor regression via cIAP1 degradation and caspase-3 cleavage. Its dual utility in classical apoptosis and senolytic applications accelerates oncology and aging research.

Molecular Formula C58H78N8O8
Molecular Weight 1015.3 g/mol
Cat. No. B612067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5582
SynonymsAZD5582;  AZD-5582;  AZD 5582.
Molecular FormulaC58H78N8O8
Molecular Weight1015.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC
InChIInChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1
InChIKeyWLMCRYCCYXHPQF-ZVMUOSSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD5582: A Dimeric Smac Mimetic IAP Antagonist for Preclinical Apoptosis Research


AZD5582 (CAS 1258392-53-8) is a bivalent Smac (DIABLO) mimetic designed as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). It binds selectively to the BIR3 domains of cIAP1, cIAP2, and XIAP with IC50 values of 15, 21, and 15 nM, respectively [1]. Developed through optimization of cellular potency and pharmacokinetic parameters by AstraZeneca, AZD5582 was nominated as a clinical candidate for cancer therapy and is now accessible as a pharmacological tool compound [2]. Its mechanism involves cIAP1 degradation and induction of apoptosis, making it a valuable asset for investigating IAP biology and apoptosis pathways in oncology research .

Why AZD5582 Cannot Be Simply Substituted with Other IAP Antagonists


IAP antagonists constitute a structurally and pharmacologically diverse class. Simple substitution between compounds like LCL161, Birinapant, or AT-406 is scientifically unsound due to critical differences in IAP binding selectivity, molecular topology, and consequent biological outcomes. AZD5582, as a dimeric molecule, exhibits a unique balanced inhibition profile across XIAP, cIAP1, and cIAP2, contrasting sharply with monovalent agents like LCL161 which show biased cIAP1 binding and inferior XIAP antagonism [1]. These divergent profiles directly dictate the extent of cIAP1 degradation, the efficiency of apoptosis induction, and the spectrum of responsive cell lines, rendering interchangeability invalid for reproducible research [2].

AZD5582 Quantitative Differentiation Evidence vs. Comparator IAP Antagonists


Balanced XIAP vs. cIAP1 Inhibition Profile of AZD5582

AZD5582 demonstrates a uniquely balanced inhibition of XIAP and cIAP1, in contrast to LCL161 which exhibits >85-fold bias toward cIAP1 inhibition [1]. Specifically, AZD5582 inhibits XIAP with an IC50 of 15 nM, whereas LCL161 requires a 35 nM IC50 for XIAP but a highly potent 0.4 nM IC50 for cIAP1 [2]. This differential profile has been shown to render LCL161 less effective in multiple myeloma models due to its inferior XIAP antagonism, a deficiency AZD5582 overcomes [1].

Apoptosis IAP Antagonist XIAP Inhibition

Superior Cellular cIAP1 Degradation Potency of AZD5582

AZD5582 induces cIAP1 degradation in MDA-MB-231 cells with an EC50 of 0.1 nM . In direct contrast, the monovalent IAP antagonist AT-406 (SM-406) binds cIAP1-BIR3 with a Ki of 1.9 nM [1], suggesting AZD5582 achieves cellular degradation at significantly lower effective concentrations. This enhanced cellular potency translates to more efficient caspase-3 cleavage and apoptosis induction [2].

Protein Degradation cIAP1 Cellular Assay

Validated In Vivo Tumor Regression with Well-Defined Regimen

AZD5582 has demonstrated substantial tumor regression in MDA-MB-231 xenograft-bearing mice at a defined regimen of 3.0 mg/kg administered intravenously once weekly for two weeks [1]. This in vivo efficacy is corroborated by on-target pharmacodynamic markers, including cIAP1 degradation and caspase-3 cleavage within the tumor cells . While other IAP antagonists like LCL161 have shown in vivo activity, AZD5582's clinical candidate status, derived from extensive optimization, provides a well-characterized PK/PD relationship [2].

In Vivo Efficacy Xenograft Model Tumor Regression

Optimized Formulation Solubility and Stability for In Vivo Dosing

The dihydrochloride salt of AZD5582 exhibits aqueous solubility exceeding 7 mg/mL at pH 4–6, specifically designed to facilitate intravenous formulation at efficacious doses . Furthermore, AZD5582 demonstrates hydrolytic stability within the pH 4–6 range, although degradation occurs under strongly acidic (pH <1) or basic (pH >8) conditions . This contrasts with some other IAP antagonists that may require complex formulation vehicles or exhibit limited aqueous solubility, potentially complicating in vivo administration and data interpretation.

Formulation Solubility In Vivo Dosing

Unique Dual Activity in Apoptosis Induction and Senolysis

Recent studies have revealed that AZD5582, alongside AT-406, possesses a unique TNFα-independent senolytic activity, selectively eliminating therapy-induced senescent cancer cells [1]. This dual functionality—potentiating TNFα-triggered apoptosis while also acting as a senolytic—is not a universal feature of all IAP antagonists and represents a distinctive biological property. This property has been demonstrated in HCT116 and RKO colorectal cancer cell models, where AZD5582 selectively eliminated senescent cells while sparing proliferating counterparts [2].

Senolysis Apoptosis Tumor Senescence

PK Profile Enabling Durable Target Engagement at Low Doses

Following a modest 0.5 mg/kg intravenous bolus dose in mice, unbound plasma levels of AZD5582 remain above the concentrations required for apoptosis induction and cell death in MDA-MB-231 cells for several hours [1]. This sustained exposure profile allows for efficient cIAP1 degradation and subsequent apoptosis, with a clear temporal separation between rapid cIAP1 degradation and maximal caspase-3 cleavage [2]. Such a PK/PD relationship is critical for designing effective in vivo studies and contrasts with compounds requiring more frequent or higher dosing.

Pharmacokinetics Target Engagement PK/PD

Optimal Research Applications for AZD5582 Based on Evidence


Investigating XIAP-Dependent Apoptosis Resistance in Multiple Myeloma

In multiple myeloma (MM), XIAP exerts the strongest anti-apoptotic function via direct caspase binding [1]. AZD5582's balanced inhibition of XIAP (IC50 = 15 nM) and cIAP1/2 makes it the preferred tool for studies focused on XIAP-mediated resistance. LCL161, with its inferior XIAP affinity, fails to fully engage this target, while AZD5582 monotherapy inhibits growth across all MM cell lines and synergizes with proteasome inhibitors like carfilzomib [1]. This scenario leverages the compound's unique binding profile to address a key unmet need in MM research.

In Vivo Xenograft Studies Requiring Robust Tumor Regression with Defined PK/PD

AZD5582 is ideally suited for researchers needing a reliable in vivo IAP antagonist with established efficacy and dosing. The validated regimen of 3.0 mg/kg IV weekly yields substantial tumor regression in MDA-MB-231 models, with clear on-target pharmacodynamics (cIAP1 degradation, caspase-3 cleavage) [2]. The compound's formulation stability (>7 mg/mL at pH 4–6) and sustained plasma levels after low doses (0.5 mg/kg) further streamline in vivo protocols, reducing the need for extensive pilot optimization .

Exploration of Senolytic Activity in Therapy-Induced Senescence

For investigations into cellular senescence and senolytic therapies, AZD5582 offers a distinct advantage. Recent evidence demonstrates that AZD5582 selectively eliminates therapy-induced senescent colorectal cancer cells (HCT116, RKO) via a TNFα-independent mechanism, a property not shared by all IAP antagonists [3]. This dual functionality allows researchers to explore both classical apoptosis pathways and emerging senolytic applications within a single compound, potentially accelerating discovery in cancer recurrence and aging-related research.

Combination Therapy with Chemoradiotherapy or Targeted Agents in Solid Tumors

AZD5582 has shown promise in combination settings. In head and neck squamous cell carcinoma (HNSCC), sensitivity to AZD5582 is mediated by TNF and involves CASP8-dependent apoptosis, with xenograft studies confirming its ability to suppress cell growth [4]. Similarly, in non-small cell lung cancer (NSCLC) PC9 xenografts, AZD5582 (2 mg/kg) combined with osimertinib (25 mg/kg) inhibits drug-tolerant persister (DTP) growth [5]. These data support AZD5582 as a key tool for researchers developing rational combination strategies to overcome therapy resistance in solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5582

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.